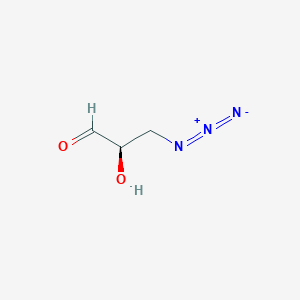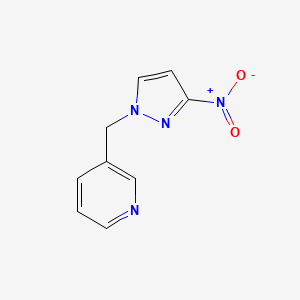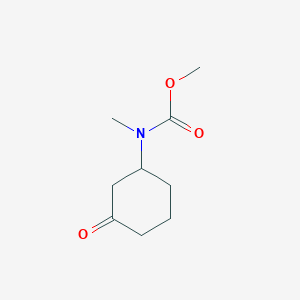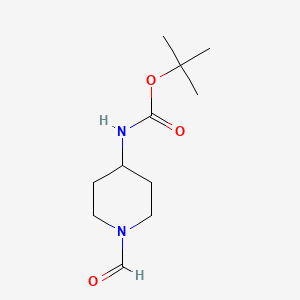
(R)-3-azido-2-hydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-azido-2-hydroxypropanal is an organic compound with a unique structure that includes an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-azido-2-hydroxypropanal typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-3-chloro-2-hydroxypropanal with sodium azide (NaN₃) under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(R)-3-azido-2-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-3-azido-2-oxopropanal.
Reduction: The azido group can be reduced to an amine group, yielding (2R)-3-amino-2-hydroxypropanal.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (2R)-3-azido-2-oxopropanal
Reduction: (2R)-3-amino-2-hydroxypropanal
Substitution: Iminophosphorane intermediates
Scientific Research Applications
(R)-3-azido-2-hydroxypropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (R)-3-azido-2-hydroxypropanal depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Chloro-2-hydroxypropanal: A precursor in the synthesis of (R)-3-azido-2-hydroxypropanal.
(2R)-3-Amino-2-hydroxypropanal: A reduction product of this compound.
(2R)-3-Azido-2-oxopropanal: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both an azido group and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse reactivity and applications, particularly in the fields of bioorthogonal chemistry and drug development.
Properties
Molecular Formula |
C3H5N3O2 |
|---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
(2R)-3-azido-2-hydroxypropanal |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1 |
InChI Key |
HXOCWVXINKSYAR-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](C=O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl [(phenoxycarbonyl)oxy]acetate](/img/structure/B8322413.png)
![4-Methoxy-N-{6-[2-(pyridin-2-yl)ethyl]-2H-1,3-benzodioxol-5-yl}benzamide](/img/structure/B8322420.png)






![2-(2-Fluorophenyl)thiazolo[5,4-b]pyridine](/img/structure/B8322469.png)
